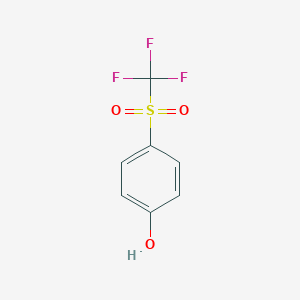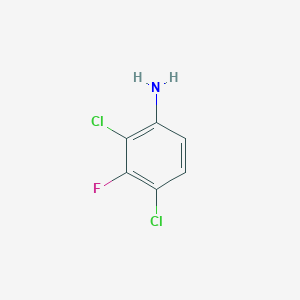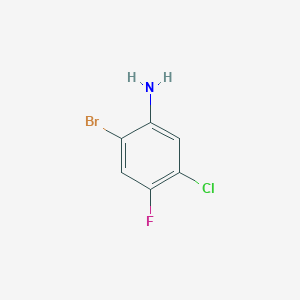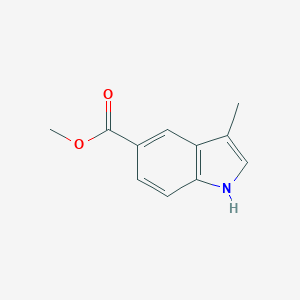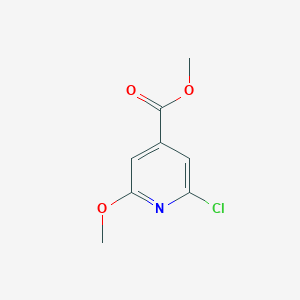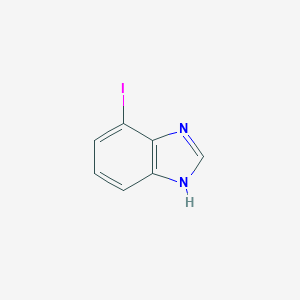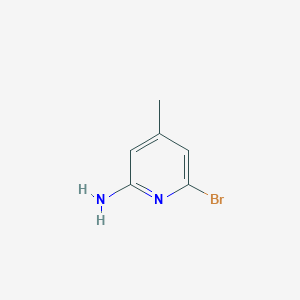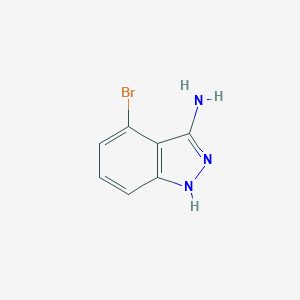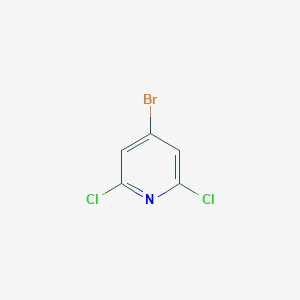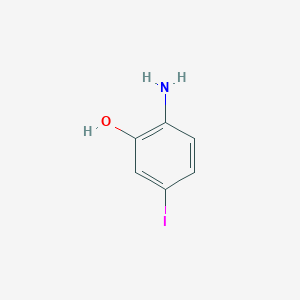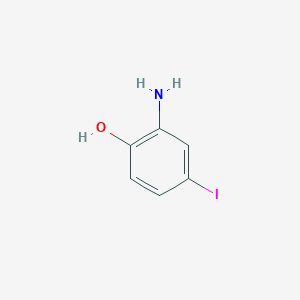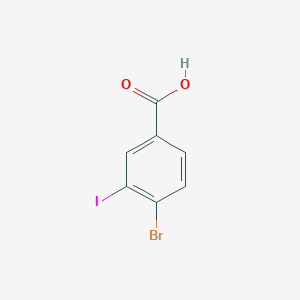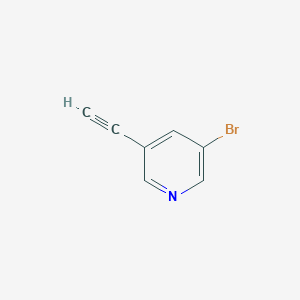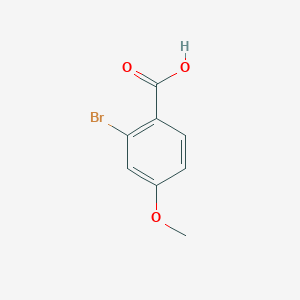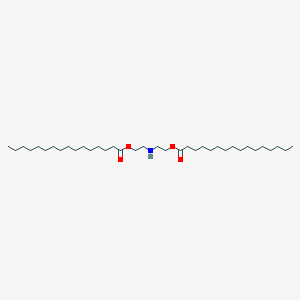
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate, also known as palmitoyl carnitine or PCE, is a derivative of carnitine. It is a biological compound that has been studied for its potential applications in scientific research. PCE has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
PCE works by increasing the production of energy in cells. It does this by facilitating the transport of fatty acids into the mitochondria, where they can be oxidized to produce ATP. This process is essential for the proper functioning of many organs, including the heart and skeletal muscles.
生化和生理效应
PCE has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, PCE has been found to improve glucose tolerance and insulin sensitivity, which could make it a potential treatment for type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of using PCE in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCE has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using PCE is that it has not been extensively studied, and more research is needed to fully understand its potential applications.
未来方向
There are many potential future directions for the study of PCE. One area of research could focus on its potential applications in the treatment of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanisms by which PCE works, and how it could be used to treat various diseases. Finally, more research is needed to fully understand the safety and toxicity of PCE, and to determine its potential side effects.
合成方法
PCE can be synthesized through the esterification of hexadecanoyl chloride and 2-aminoethanol, followed by the addition of 2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate chloride. The resulting compound is then purified through column chromatography to obtain pure PCE.
科学研究应用
PCE has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, PCE has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
属性
CAS 编号 |
13080-33-6 |
|---|---|
产品名称 |
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate |
分子式 |
C36H71NO4 |
分子量 |
582 g/mol |
IUPAC 名称 |
2-(2-hexadecanoyloxyethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(38)40-33-31-37-32-34-41-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChI 键 |
KJEGNOWTEOOCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



